![molecular formula C19H22IN5O5 B2865724 7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione CAS No. 313665-39-3](/img/no-structure.png)

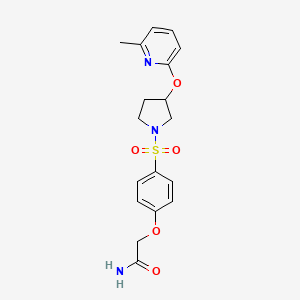

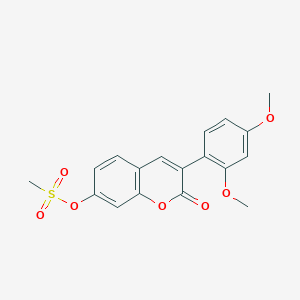

7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione, also known as KMUP-1, is a small molecule compound that has been extensively studied for its potential applications in various scientific research fields. This compound has shown promising results in the areas of cancer research, cardiovascular disease, and neurodegenerative disorders.

科学的研究の応用

Cardiovascular and Antiarrhythmic Activity

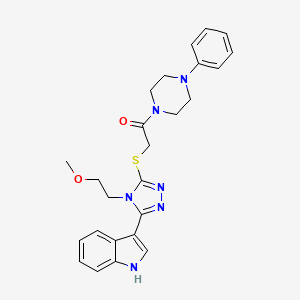

Research on derivatives similar to the specified compound has demonstrated potential cardiovascular benefits. For example, studies on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have shown strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. These compounds, particularly those with specific 8-alkylamino substituents, displayed significant antiarrhythmic and hypotensive activities. Their interactions with alpha-adrenoreceptors have also been characterized, indicating their potential for cardiovascular applications (Chłoń-Rzepa et al., 2004).

Polymer Synthesis

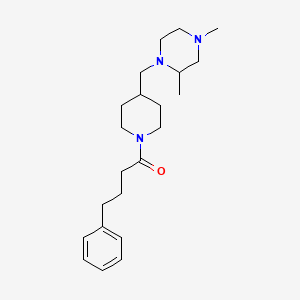

Morpholine derivatives have been utilized in the synthesis of polymers with enhanced hydrophilicity. For instance, polymerization of morpholine-2,5-dione derivatives has led to the creation of polymers like poly(glycolic acid-alt-l-aspartic acid), aiming to improve hydrophilicity for potential biomedical applications (Wang & Feng, 1997).

Antimicrobial and Anti-Inflammatory Agents

Studies on morpholine-dione derivatives have also explored their potential as antimicrobial and anti-inflammatory agents. For example, specific cyclodidepsipeptides have been evaluated for their inhibitory activity against xanthine oxidase, showcasing their potential for treating conditions related to excessive uric acid production and inflammation (Šmelcerović et al., 2013).

Antitumor Agents

Research into the synthesis and biological activity of phenolic compounds coupled with purine bases has yielded compounds with promising antitumor properties. These compounds, through their novel structures, have been studied for their ability to inhibit tumor growth, underscoring the potential for developing new antitumor agents (Ma et al., 2007).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione' involves the reaction of 2,6-dioxopurine-3-methyl-8-morpholinyl with 4-iodophenol in the presence of a base to form 7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione.", "Starting Materials": [ "2,6-dioxopurine-3-methyl-8-morpholinyl", "4-iodophenol", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2,6-dioxopurine-3-methyl-8-morpholinyl to a reaction vessel", "Add 4-iodophenol to the reaction vessel", "Add a base (e.g. potassium carbonate) to the reaction vessel", "Heat the reaction mixture to a suitable temperature (e.g. 100-120°C) and stir for a suitable time (e.g. 12-24 hours)", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent (e.g. water or ethanol)", "Dry the solid under vacuum to obtain the desired product" ] } | |

CAS番号 |

313665-39-3 |

製品名 |

7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |

分子式 |

C19H22IN5O5 |

分子量 |

527.319 |

IUPAC名 |

7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |

InChI |

InChI=1S/C19H22IN5O5/c1-23-16-15(17(27)22-19(23)28)25(18(21-16)24-6-8-29-9-7-24)10-13(26)11-30-14-4-2-12(20)3-5-14/h2-5,13,26H,6-11H2,1H3,(H,22,27,28) |

InChIキー |

LEZTXAHWNUELHL-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(COC4=CC=C(C=C4)I)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2865642.png)

![(Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2865643.png)

![7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2865648.png)

![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2865652.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2865655.png)

![2-Chloro-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]acetamide](/img/structure/B2865659.png)